ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
Description
Ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate is a chiral cyclohexene derivative characterized by a phenyl group at the 1-position and a complex substituent at the 2-position. The latter includes a trideuteriomethylamino group protected by a 2,2,2-trichloroethoxycarbonyl (Troc) group. This structural motif suggests applications in asymmetric synthesis, deuterium isotope effect studies, or as a precursor for pharmaceuticals requiring stereochemical precision . The Troc group is known for its stability under acidic conditions and selective deprotection under reductive conditions, while the trideuteriomethyl moiety may influence metabolic stability in biological systems compared to non-deuterated analogs .
Properties
Molecular Formula |
C19H22Cl3NO4 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18+/m1/s1/i2D3 |
InChI Key |
CPHGBHOTGMYPHH-QLZXSXPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is carried out in specialized facilities that ensure strict process parameter control to maintain product quality. The production process involves flexible batch sizes to meet the varying needs of global customers and prompt delivery through warehouses in multiple cities.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is widely used in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is utilized in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to trace its movement and transformation within various systems. This labeling helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexene Core Derivatives
The cyclohexene core is a common feature in synthetic intermediates. For example, 2-bromo-1-cyclohexene-1-carboxylic acid () shares the cyclohexene backbone but lacks stereochemical complexity and functional diversity. Its synthesis involves hydrolysis of methyl esters under basic conditions, yielding carboxylic acids with moderate yields (92%) .
Protecting Group Variations
The Troc group in the target compound distinguishes it from analogs with alternative protecting groups. For instance, benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are more common but less stable under harsh acidic or reductive conditions. The Troc group’s trichloroethyl moiety enhances stability, as evidenced by its retention during recrystallization steps in related syntheses .
Deuterated vs. Non-Deuterated Analogs
Non-deuterated analogs, such as ethyl 1-phenyl-2-(methylamino)cyclohex-3-ene-1-carboxylate, would exhibit faster C–H bond cleavage in oxidation reactions, whereas deuterated versions may show prolonged stability in vivo.
Research Findings and Limitations
- Deuterium Effects : The absence of comparative studies in the evidence limits conclusions about isotope effects. General principles from (e.g., House’s work on reaction mechanisms) suggest deuterium could slow metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
